molecular formula C8H8O2 B3347199 5(4H)-Isobenzofuranone, 6,7-dihydro- CAS No. 129272-01-1

5(4H)-Isobenzofuranone, 6,7-dihydro-

Cat. No. B3347199
CAS RN: 129272-01-1
M. Wt: 136.15 g/mol
InChI Key: UCANNGFFAZTVDF-UHFFFAOYSA-N
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Description

5(4H)-Isobenzofuranone, 6,7-dihydro-, also known as phthalide, is a cyclic organic compound with a lactone structure. It is widely used in the field of medicinal chemistry due to its various biological activities. Phthalide has been found to exhibit a range of pharmacological properties such as anticonvulsant, sedative, and anti-inflammatory effects.

Scientific Research Applications

Phthalide has been found to exhibit a range of biological activities, making it an attractive molecule for various scientific research applications. It has been extensively studied for its anticonvulsant properties and has been found to be effective against various types of seizures, including tonic-clonic, absence, and myoclonic seizures. In addition, 5(4H)-Isobenzofuranone, 6,7-dihydro- has also been found to exhibit sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Mechanism of Action

The exact mechanism of action of 5(4H)-Isobenzofuranone, 6,7-dihydro- is not fully understood. However, it is believed to act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to an increase in GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing GABAergic neurotransmission, 5(4H)-Isobenzofuranone, 6,7-dihydro- can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
Phthalide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability. In addition, 5(4H)-Isobenzofuranone, 6,7-dihydro- has also been found to modulate the activity of various ion channels and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the voltage-gated sodium channels, and the transient receptor potential channels.

Advantages and Limitations for Lab Experiments

Phthalide has several advantages for lab experiments. It is a relatively simple molecule to synthesize and can be obtained in good yields and purity. In addition, it exhibits a range of biological activities, making it a useful tool for studying various neurological disorders. However, 5(4H)-Isobenzofuranone, 6,7-dihydro- also has some limitations. It is a relatively unstable molecule and can undergo hydrolysis under certain conditions. In addition, its pharmacokinetic properties are not well understood, making it difficult to predict its efficacy in vivo.

Future Directions

There are several future directions for the study of 5(4H)-Isobenzofuranone, 6,7-dihydro-. One area of interest is the development of novel derivatives of 5(4H)-Isobenzofuranone, 6,7-dihydro- with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential of 5(4H)-Isobenzofuranone, 6,7-dihydro- as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the study of the molecular mechanisms underlying the biological activities of 5(4H)-Isobenzofuranone, 6,7-dihydro- could lead to the development of new therapeutic targets for the treatment of neurological disorders.

properties

IUPAC Name

6,7-dihydro-4H-2-benzofuran-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANNGFFAZTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC=C2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449958
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129272-01-1
Record name 5(4H)-Isobenzofuranone, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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